

Foundational Research on Benzimidazolone Derivatives in Ion Channels: A Technical Guide

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Compound of Interest

Compound Name: NS004

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Introduction

Benzimidazolone derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This technical guide delves into the foundational research on the interaction of these derivatives with various ion channels, critical players in cellular excitability and signaling. Understanding the structure-activity relationships (SAR), mechanisms of action, and experimental methodologies is paramount for the rational design and development of novel therapeutics targeting ion channelopathies. This document provides a comprehensive overview of key benzimidazolone-based ion channel modulators, detailed experimental protocols for their characterization, and visual representations of the relevant signaling pathways and workflows.

I. Benzimidazolone Derivatives as Potassium Channel Modulators

Benzimidazolone derivatives have been extensively studied as modulators of several types of potassium channels, demonstrating their potential in treating a range of conditions from neurological disorders to cystic fibrosis.

Large-Conductance Ca²⁺-Activated Potassium (BK) Channels

BK channels are crucial regulators of neuronal excitability and smooth muscle tone.^[1]

Benzimidazolone derivatives, most notably NS1619, have been identified as potent activators of BK channels.^[2]

Quantitative Data on BK Channel Activators:

Compound	Target	Assay	Potency (EC ₅₀ /IC ₅₀)	Notes
NS1619	BK (KCa1.1) Channel	Smooth muscle relaxation	~10-30 μ M	Also inhibits voltage-dependent Ca ²⁺ and K ⁺ channels at higher concentrations. ^{[3][4]}
Mitochondrial membrane potential	EC ₅₀ = 3.6 μ M ^[5]			
A2780 ovarian cancer cell proliferation	MTT assay	IC ₅₀ = 31.1 μ M (48h)	Induces apoptosis through a p53-dependent pathway.	
NS11021	BK Channel	Electrophysiology	Shifts V _{1/2} to more hyperpolarized voltages	A biarylthiourea derivative that facilitates BK channel activation. ^{[3][4]}

Structure-Activity Relationship (SAR) for BK Channel Activators:

Studies on triazolyl-benzimidazolones have provided insights into the structural requirements for BK channel activation. Modifications at the 5-position of the benzimidazolone ring or opening of the ring itself can significantly impact activity, suggesting that the core scaffold is crucial for interaction with the channel.[6]

Signaling Pathway of BK Channel Activation in Smooth Muscle:

Activation of BK channels in vascular smooth muscle cells leads to potassium efflux, causing hyperpolarization of the cell membrane. This hyperpolarization inhibits the opening of voltage-gated calcium channels, reducing calcium influx and ultimately leading to smooth muscle relaxation and vasodilation.[1]



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Caption: Signaling pathway of BK channel activation by benzimidazolone derivatives in smooth muscle cells.

Intermediate-Conductance Ca²⁺-Activated Potassium (hK1/KCa3.1) Channels

The hK1 channel is implicated in chloride secretion in epithelial tissues, making it a target for diseases like cystic fibrosis.[5] Benzimidazolone derivatives, such as 1-EBIO and its more potent analog DCEBIO, are activators of this channel.

Quantitative Data on hK1 Channel Activators:

Compound	Target	Assay	Potency/Efficacy
1-EBIO	hIK1 Channel	Chloride secretion	Active at 0.6-1 mM[5]
DCEBIO	hIK1 Channel	$^{86}\text{Rb}^+$ uptake	Several-fold more potent than 1-EBIO[5]
Short-circuit current (T84 monolayers)	20-fold more potent than 1-EBIO[5]		
Patch-clamp (hIK1 activity)	100-fold more potent than 1-EBIO[5]		

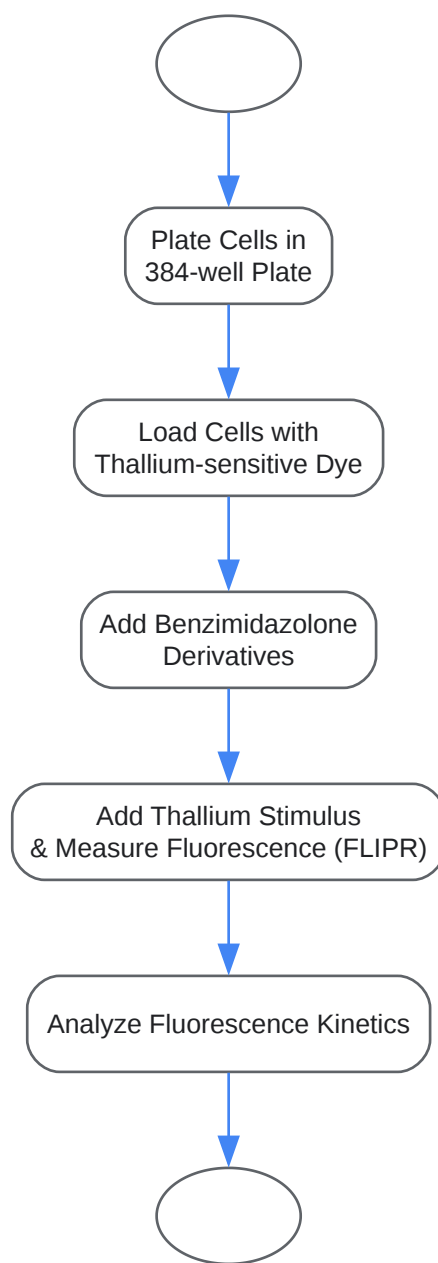
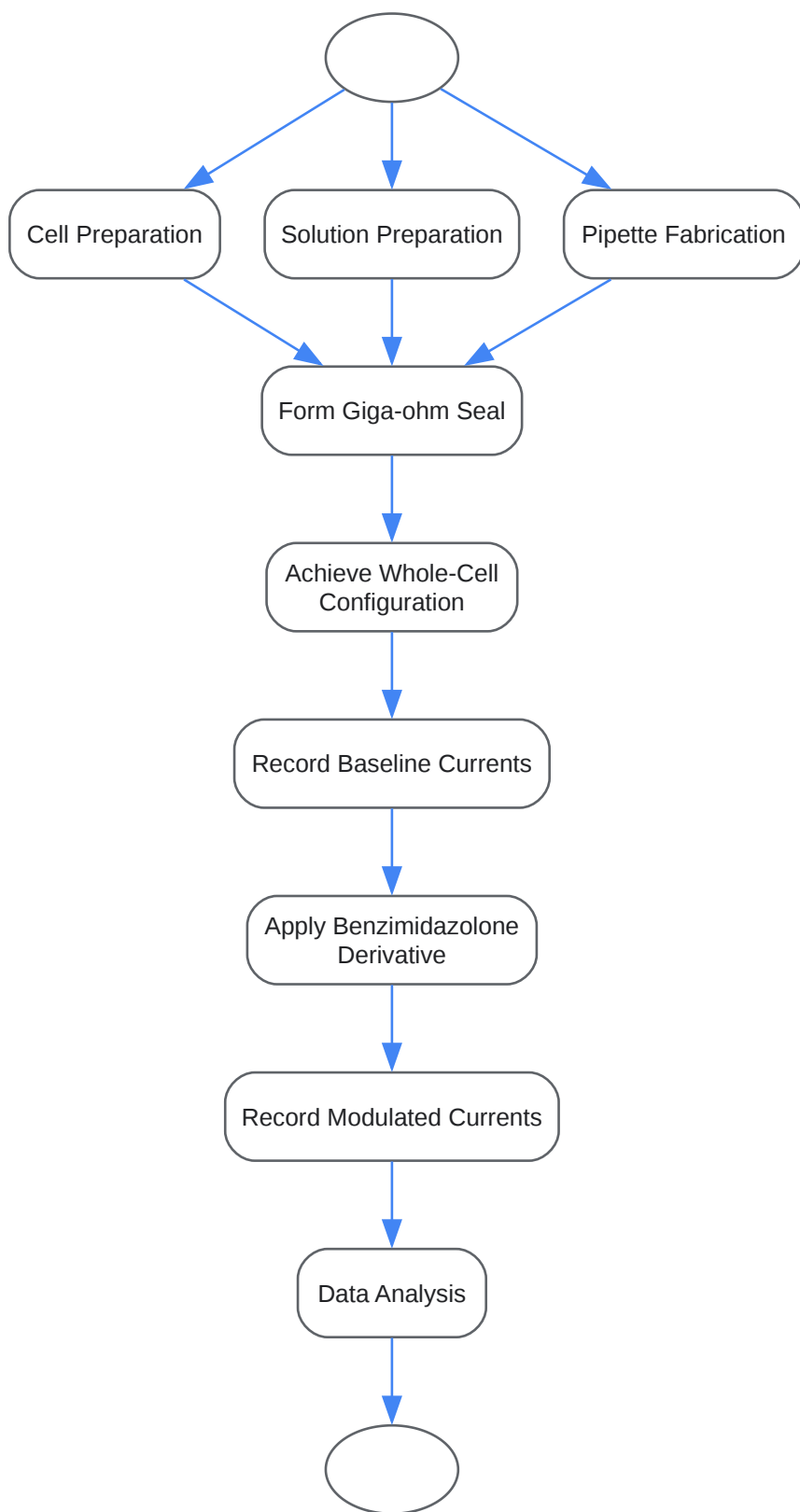
Structure-Activity Relationship (SAR) for hIK1 Channel Activators:

For hIK1 activation, structure-activity studies have revealed critical features of the benzimidazolone scaffold:

- An ethyl group at the 1-position and a hydrogen at the 3-position of the nitrogen atoms are crucial for activity.[5]
- Substitutions at the 5 and 6 positions with electron-withdrawing groups, such as chlorine in DCEBIO, significantly enhance potency.[5]

Signaling Pathway of hIK1-Mediated Chloride Secretion:

Activation of basolateral hIK1 channels in epithelial cells increases potassium efflux, which hyperpolarizes the cell membrane. This hyperpolarization provides the electrochemical driving force for chloride ions to exit the cell through apical chloride channels, such as the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), leading to chloride and water secretion.



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